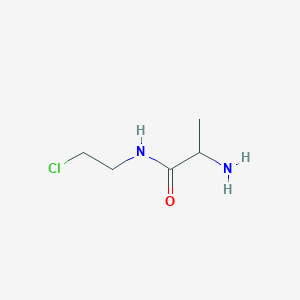
Propanamide, 2-amino-N-(2-chloroethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanamide, 2-amino-N-(2-chloroethyl)-: is an organic compound with the molecular formula C5H11ClN2O It is a derivative of propanamide, where the amide nitrogen is substituted with a 2-chloroethyl group and an amino group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Propanamide, 2-amino-N-(2-chloroethyl)- typically involves the reaction of 2-chloroethylamine with propanamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to achieve high yield and purity.
Industrial Production Methods: In an industrial setting, the production of Propanamide, 2-amino-N-(2-chloroethyl)- may involve large-scale batch or continuous processes. The raw materials are mixed in reactors, and the reaction is monitored to ensure consistent quality. The product is then purified using techniques such as crystallization or distillation to remove any impurities.
化学反応の分析
Types of Reactions: Propanamide, 2-amino-N-(2-chloroethyl)- can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The amino group can be oxidized or reduced under specific conditions, altering the compound’s chemical properties.
Hydrolysis: The amide bond can be hydrolyzed in the presence of acids or bases, resulting in the formation of corresponding carboxylic acids and amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents at moderate temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Hydrolysis: Acidic or basic conditions are employed, with the reaction temperature adjusted to optimize the hydrolysis rate.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted propanamides, while hydrolysis results in the formation of propionic acid and corresponding amines.
科学的研究の応用
Chemistry: Propanamide, 2-amino-N-(2-chloroethyl)- is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block for creating more complex molecules.
Biology and Medicine: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a precursor for the development of pharmaceuticals or as a tool for studying biochemical pathways.
Industry: In industrial applications, Propanamide, 2-amino-N-(2-chloroethyl)- is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
作用機序
The mechanism of action of Propanamide, 2-amino-N-(2-chloroethyl)- involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to modifications in their structure and function. This reactivity is harnessed in various applications, such as the development of targeted therapies or chemical probes.
類似化合物との比較
Propanamide: The parent compound, which lacks the amino and chloroethyl substitutions.
2-Chloroethylamine: A related compound with similar reactivity due to the presence of the chloroethyl group.
N-(2-Chloroethyl)acetamide: Another derivative with a similar structure but different substituents.
Uniqueness: Propanamide, 2-amino-N-(2-chloroethyl)- is unique due to the combination of the amino and chloroethyl groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C5H11ClN2O |
|---|---|
分子量 |
150.61 g/mol |
IUPAC名 |
2-amino-N-(2-chloroethyl)propanamide |
InChI |
InChI=1S/C5H11ClN2O/c1-4(7)5(9)8-3-2-6/h4H,2-3,7H2,1H3,(H,8,9) |
InChIキー |
TVHVPGCACWTSSZ-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)NCCCl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, 1-[(3-methylphenyl)sulfonyl]-](/img/structure/B13802586.png)
![Octahydro-2,6-methanopyrido[1,2-a]pyrazine](/img/structure/B13802594.png)

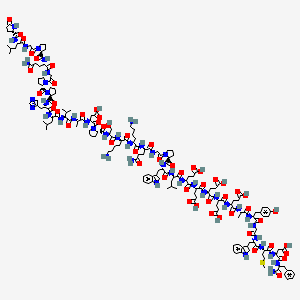
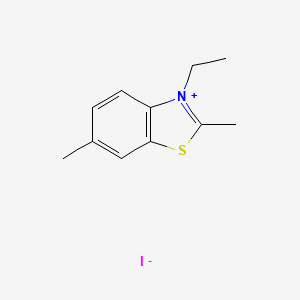
![2,4-Dihydro-4-[(6-methoxybenzothiazol-2-yl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one](/img/structure/B13802621.png)
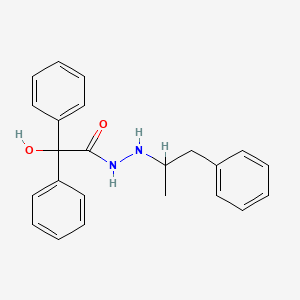
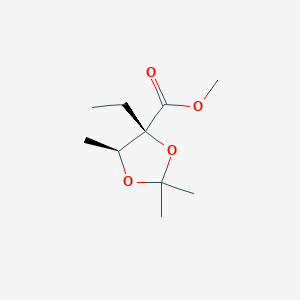
![N-[4-[[(Z)-1-(2-hydroxyphenyl)ethylideneamino]sulfamoyl]phenyl]acetamide](/img/structure/B13802633.png)

![6-(2-Fluorophenyl)-3-methylimidazo[2,1-B]thiazole-5-carboxaldehyde](/img/structure/B13802645.png)
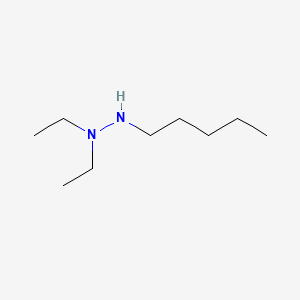
![1-[(1S,5R)-6-bicyclo[3.1.0]hexanyl]piperidine](/img/structure/B13802652.png)
![2-amino-3-[(2-amino-2-carboxyethyl)sulfanyl-[4-(2-amino-2-oxoethoxy)phenyl]arsanyl]sulfanylpropanoic acid](/img/structure/B13802665.png)
